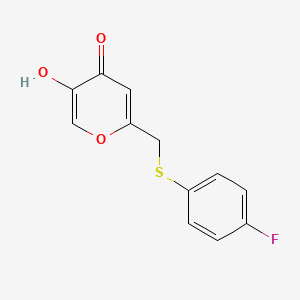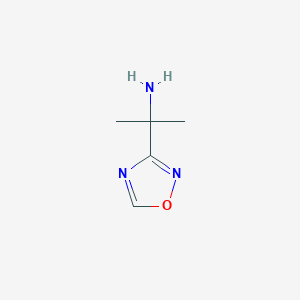![molecular formula C22H23N3O3S B2830503 1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone CAS No. 897487-05-7](/img/structure/B2830503.png)
1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone” is a complex organic molecule. It contains a methoxy group attached to a benzothiazole ring, which is further connected to a piperazine ring through a carbonyl group . This compound seems to be related to a class of molecules that have been studied for their anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with a chloroethyl piperidine or morpholine derivative to yield the final products .Molecular Structure Analysis
The molecular structure of this compound is likely to be confirmed using spectroanalytical data such as IR, 1H, 13C NMR, and mass spectral data . The presence of a methoxy group on the benzothiazole ring and the planarity between the imidazole ring and the thiazole ring could be key structural features .Applications De Recherche Scientifique
Antimicrobial Activities
Research into related compounds has explored their potential antimicrobial activities. For example, novel triazole derivatives have been synthesized and evaluated for their antimicrobial properties, showing good or moderate activities against various microorganisms (Bektaş et al., 2010). This indicates that compounds with similar structures might also be investigated for their use in fighting bacterial and fungal infections.
Electrochemical Synthesis
Another study focused on the electrochemical synthesis of arylthiobenzazoles, using related compounds as starting materials. This process involves electrochemical oxidation in the presence of nucleophiles, suggesting applications in synthetic chemistry and the development of novel compounds with potential biological activities (Amani & Nematollahi, 2012).
Analgesic and Anti-inflammatory Agents
Compounds derived from similar molecular frameworks have been synthesized and evaluated as potential analgesic and anti-inflammatory agents. These studies have led to the identification of molecules with significant inhibitory activity on enzymes involved in inflammation, showing promise for the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Antiviral Activity
Further research has been conducted on derivatives for their potential antiviral activities, particularly against viruses such as HSV1 and HAV-MBB. This indicates a possible research avenue for compounds like "1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone" in the development of antiviral drugs (Attaby et al., 2006).
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been reported to inhibit enzyme activity, as seen with the ALK5 inhibitor .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that thiazole derivatives can interact with a variety of enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation
Cellular Effects
Thiazole derivatives have been shown to have a variety of effects on cells . For example, some thiazole derivatives have been found to inhibit the phosphorylation of Smad2/3, a cellular process involved in the TGF-β signaling pathway
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms . For example, some thiazole derivatives have been found to inhibit enzymes such as COX-1
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone in laboratory settings are not yet fully known. It is known that thiazole derivatives can have long-term effects on cellular function
Dosage Effects in Animal Models
It is known that the effects of thiazole derivatives can vary with dosage
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. It is known that thiazole derivatives can interact with a variety of enzymes and cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. It is known that thiazole derivatives can interact with a variety of transporters and binding proteins
Subcellular Localization
The subcellular localization of this compound is not yet fully known. It is known that thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications
Propriétés
IUPAC Name |
1-[4-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-4-9-18(28-3)19-20(14)29-22(23-19)25-12-10-24(11-13-25)21(27)17-7-5-16(6-8-17)15(2)26/h4-9H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFZIXPHZREVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-imino-10-methyl-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B2830420.png)
![N-(4-methoxyphenyl)-4-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/no-structure.png)
![N-(2,4-difluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2830424.png)
![8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B2830425.png)


![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2830431.png)

![2-[[4-Fluoro-2-(trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B2830433.png)



![6-fluoro-N-[2-(2-methoxy-5-methylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2830442.png)
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2830443.png)
